
Lidocain-N-oxid
Übersicht
Beschreibung
OCT2013 ist eine synthetische organische Verbindung, die aufgrund ihres Potenzials zur Verhinderung von plötzlichem Herztod durch Kammerflimmern Aufmerksamkeit erregt hat. Diese Verbindung zeichnet sich insbesondere durch ihre Fähigkeit aus, im ischämischen Myokard in Lidocain umzuwandeln und so tödliche Arrhythmien zu verhindern, ohne die systemischen Nebenwirkungen, die mit Lidocain verbunden sind .
Wissenschaftliche Forschungsanwendungen
OCT2013 hat ein großes Potenzial im Bereich der Kardiovaskularmedizin. Seine Fähigkeit, Kammerflimmern zu verhindern, ohne die systemischen Nebenwirkungen von Lidocain, macht es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung. Aktuelle Studien konzentrieren sich auf seine Wirksamkeit in Tiermodellen, mit dem Ziel, die Forschung auf klinische Studien am Menschen auszuweiten .
Wirkmechanismus
OCT2013 wirkt als ischämie-aktivierter Prodrug. Im ischämischen Myokard wird die Verbindung zu Lidocain reduziert, das dann Natriumkanäle blockiert und so die Ausbreitung abnormaler elektrischer Impulse verhindert, die zu Kammerflimmern führen können. Diese selektive Aktivierung stellt sicher, dass die Verbindung ihre Wirkung nur in den betroffenen Bereichen entfaltet und so systemische Nebenwirkungen minimiert werden .
Wirkmechanismus
Target of Action
Lidocaine N-oxide, also known as Lignocaine N-oxide, primarily targets voltage-gated sodium channels (VGSCs) . These channels play a crucial role in the propagation of action potentials in neurons, making them a key target for local anesthetics .
Mode of Action
Lidocaine N-oxide acts by blocking these VGSCs, leading to a reversible block of action potentials . This blockade prevents the neurons from signaling the brain regarding sensations, effectively numbing the area where the compound is applied . It’s worth noting that the compound’s action is frequency-dependent, meaning the intensity of the block increases at higher action potential firing frequencies .
Biochemical Pathways
Lidocaine, the parent compound of Lidocaine N-oxide, is metabolized in the liver by the P450 3A4 isoenzyme . This enzyme is responsible for the N-dealkylation of Lidocaine, leading to the formation of various metabolites . Only tertiary alkylamino moieties, such as those in lidocaine, are subject to metabolic n-oxidation by flavin-containing monooxygenase (fmo) to give n-oxide products .
Pharmacokinetics
The pharmacokinetics of Lidocaine involve a significant variability, which is influenced by factors such as heart failure status, alpha-1-acid glycoprotein levels, duration of Lidocaine infusion, and body weight . Lidocaine’s volume of distribution at steady state ranges from 66 to 194 L, and its total clearance ranges from 22 to 49 L/h . These properties impact the bioavailability of Lidocaine and, by extension, Lidocaine N-oxide.
Result of Action
The primary result of Lidocaine N-oxide’s action is local anesthesia, or numbness, in the area where it is applied . By blocking VGSCs, it prevents neurons from signaling the brain about sensations in the local tissues . This makes Lidocaine N-oxide useful for facilitating local anesthesia for a variety of surgical procedures .
Action Environment
The action of Lidocaine N-oxide can be influenced by various environmental factors. For instance, the pH of the environment can affect the proportion of Lidocaine molecules that are un-ionized and able to translocate inside nerve cells . Additionally, the presence of other drugs metabolized by the cytochrome P450 system can increase the risk of drug interactions, potentially affecting the action, efficacy, and stability of Lidocaine N-oxide .
Biochemische Analyse
Biochemical Properties
Lidocaine, the parent compound of Lidocaine N-oxide, is known to interact with various enzymes and proteins. It’s primarily metabolized in the liver by the P450 3A4 isoenzyme . Lidocaine N-oxide, due to its structural similarity, may interact with similar biomolecules. The presence of the N-oxide group could alter these interactions, potentially leading to different biochemical effects .
Cellular Effects
Lidocaine has been found to be a potent scavenger of hydroxyl radicals and singlet oxygen . This suggests that Lidocaine N-oxide might also influence cellular function through its potential antioxidant properties .
Molecular Mechanism
Lidocaine’s primary mechanism of action is sodium channel inhibition . Lidocaine N-oxide, due to its structural similarity, might exert its effects through similar mechanisms. The N-oxide group could potentially alter its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Lidocaine has been shown to have a dose-dependent inhibition of hydroxyl radical formation . This suggests that Lidocaine N-oxide might also exhibit time-dependent effects in laboratory settings.
Dosage Effects in Animal Models
High doses of Lidocaine have been associated with CNS effects such as tremors, twitches, and seizures . It’s possible that Lidocaine N-oxide could have similar dosage-dependent effects in animal models.
Metabolic Pathways
Lidocaine is metabolized primarily by the P450 3A4 isoenzyme in the liver . Given the structural similarity, Lidocaine N-oxide might be involved in similar metabolic pathways. The presence of the N-oxide group could potentially alter its interactions with enzymes or cofactors .
Transport and Distribution
Lidocaine is known to be distributed widely in the body, with the highest concentrations found in tissues with the highest blood flow . Lidocaine N-oxide might have a similar distribution pattern.
Subcellular Localization
Lidocaine has been found in various cell compartments, suggesting that Lidocaine N-oxide might also be localized in specific compartments or organelles .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von OCT2013 beinhaltet die Bildung eines aliphatischen Amin-N-Oxids. Die spezifischen Synthesewege und Reaktionsbedingungen sind nicht weit verbreitet veröffentlicht, aber es ist bekannt, dass die Verbindung so konzipiert ist, dass sie in vivo unter den reduzierenden Bedingungen, die in ischämischem Myokardgewebe vorliegen, in Lidocain umgewandelt wird .
Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für OCT2013 würden wahrscheinlich Standardverfahren der organischen Synthese beinhalten, einschließlich der Verwendung geeigneter Lösungsmittel, Katalysatoren und Reinigungsverfahren, um die Stabilität und Wirksamkeit der Verbindung zu gewährleisten. Detaillierte industrielle Produktionsverfahren sind in der Öffentlichkeit nicht leicht zugänglich.
Analyse Chemischer Reaktionen
Reaktionstypen: OCT2013 unterliegt im ischämischen Myokard einer Reduktionsreaktion und wird in Lidocain umgewandelt. Diese Reaktion ist entscheidend für seine Funktion als Antiarrhythmikum .
Häufige Reagenzien und Bedingungen: Die Reduktion von OCT2013 zu Lidocain erfolgt in Gegenwart reduzierter Sauerstoffkonzentrationen, die typisch für ischämische Bedingungen sind. Diese selektive Aktivierung stellt sicher, dass die Verbindung in normoxischen Geweben inaktiv bleibt und so Nebenwirkungen minimiert werden .
Wichtige gebildete Produkte: Das Hauptprodukt, das aus der Reduktion von OCT2013 gebildet wird, ist Lidocain, das dann seine antiarrhythmische Wirkung entfaltet, indem es Natriumkanäle im Herzen blockiert .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- Lidocain: Ein bekanntes Antiarrhythmikum, das Kammerflimmern verhindert, aber erhebliche systemische Nebenwirkungen hat.
- Andere Antiarrhythmika: Verschiedene andere Verbindungen werden zur Verhinderung von Arrhythmien eingesetzt, aber viele haben aufgrund von Nebenwirkungen oder schmalen therapeutischen Fenstern Einschränkungen.
Einzigartigkeit von OCT2013: OCT2013 ist einzigartig in seiner selektiven Aktivierung unter ischämischen Bedingungen, die es ihm ermöglicht, die Vorteile von Lidocain ohne die damit verbundenen systemischen Nebenwirkungen bereitzustellen. Diese Eigenschaft macht es zu einer potenziell sichereren und effektiveren Option zur Verhinderung von plötzlichem Herztod aufgrund von Kammerflimmern .
Biologische Aktivität
Lidocaine N-oxide (LNO) is a metabolite of lidocaine, a widely used local anesthetic. This compound has garnered attention for its unique biological activities, pharmacokinetics, and potential therapeutic applications. This article explores the biological activity of lidocaine N-oxide, focusing on its pharmacokinetics, metabolic pathways, and clinical implications.
Pharmacokinetics
Lidocaine N-oxide exhibits distinct pharmacokinetic properties compared to its parent compound, lidocaine. A study demonstrated that intratracheal administration of LNO resulted in plasma concentrations that were significantly higher than those of lidocaine when administered via the same route. The area under the curve (AUC) for LNO was approximately 3.3-fold greater than that of lidocaine, indicating a more prolonged systemic presence after administration .
Key Pharmacokinetic Parameters:
Parameter | Lidocaine | Lidocaine N-oxide |
---|---|---|
Clearance (mL/min/kg) | 93.0 | Not specified |
Half-life (minutes) | 28.1 | Not specified |
AUC (plasma concentration) | Baseline | 3.3-fold greater |
Systemic Bioavailability | 30% | 36.5% |
The conversion of LNO to lidocaine in lung tissues was also noted, suggesting that LNO may serve as a prodrug, enhancing the availability of lidocaine in systemic circulation .
Metabolic Pathways
Lidocaine undergoes extensive metabolism primarily in the liver, where it is converted into several metabolites, including LNO. The metabolism of lidocaine has been shown to produce potentially harmful metabolites such as 2,6-dimethyl aniline (DMA). However, studies indicate that LNO administration significantly reduces the levels of these toxic metabolites compared to direct lidocaine administration . This reduction in harmful metabolites positions LNO as a safer alternative in certain clinical scenarios.
Antiarrhythmic Properties
Lidocaine N-oxide has been investigated for its potential use as a prophylactic treatment against ventricular fibrillation (VF). Research suggests that LNO can be administered without the cardiotoxic effects commonly associated with traditional antiarrhythmics like lidocaine itself. In animal models, LNO demonstrated efficacy in preventing VF without significant adverse effects on cardiac function .
Pain Management
The combination of nitrous oxide and lidocaine pretreatment has been shown to reduce withdrawal movements during procedures requiring rocuronium injection in pediatric patients. While this study primarily focused on lidocaine, it highlights the potential role of LNO as an adjunct in pain management strategies due to its favorable metabolic profile and reduced toxicity .
Case Studies and Research Findings
- Prophylactic Use Against Sudden Cardiac Death : A patent described the use of LNO to prevent sudden cardiac death in high-risk patients. The findings indicated that LNO could be safely administered prior to inducing ventricular fibrillation without compromising cardiac function .
- Reduction of Toxic Metabolites : In a comparative study involving rats treated with lidocaine versus those treated with LNO, it was found that the latter resulted in significantly lower levels of toxic metabolites such as DMA. This suggests that LNO not only acts as a safer alternative but may also improve patient outcomes by minimizing side effects associated with traditional lidocaine therapy .
Eigenschaften
IUPAC Name |
2-(2,6-dimethylanilino)-N,N-diethyl-2-oxoethanamine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-5-16(18,6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVXPJXUHRROBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC(=O)NC1=C(C=CC=C1C)C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183274 | |
Record name | Lignocaine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2903-45-9 | |
Record name | Lignocaine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002903459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lignocaine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LIDOCAINE N2-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25797M378Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.